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Compound of Interest

Compound Name: Methyl 4-(4-oxobutyl)benzoate

Cat. No.: B051388

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a bifunctional organic molecule containing both an ester
and an aldehyde functional group. This unique structure makes it a valuable intermediate in the
synthesis of various pharmaceutical compounds and other complex organic molecules. A
thorough understanding of its spectroscopic properties is essential for its identification,
purification, and characterization in a research and development setting. This technical guide
provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) analysis of Methyl 4-(4-oxobutyl)benzoate, complete with expected
data, experimental protocols, and visual aids to facilitate comprehension.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for Methyl 4-(4-
oxobutyl)benzoate. This data is derived from computational predictions and analysis of
structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for Methyl 4-(4-oxobutyl)benzoate (Solvent:
CDCls, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehydic proton (-
~9.78 Triplet (t) 1H
CHO)
Aromatic protons
~7.95 Doublet (d) 2H
(ortho to -COOCHSs)
Aromatic protons
~7.30 Doublet (d) 2H
(meta to -COOCHS3)
) Methyl ester protons (-
~3.91 Singlet (s) 3H
OCHs)
Methylene protons
~2.98 Triplet (t) 2H adjacent to the
aromatic ring (Ar-CHz)
Methylene protons
~2.78 Triplet (t) 2H adjacent to the
aldehyde (-CH2-CHO)
) Methylene protons (-
~2.05 Quintet 2H

CH2-CH2-CH3-)

Table 2: Predicted 3C NMR Spectroscopic Data for Methyl 4-(4-oxobutyl)benzoate (Solvent:

CDCls)
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Chemical Shift (6, ppm)

Assignment

~202.1 Aldehyde Carbonyl (C=0)
~166.8 Ester Carbonyl (C=0)
1445 Aromatic Carbon (quaternary, attached to the
' butyl chain)
~129.9 Aromatic Carbon (CH, ortho to -COOCH:s)
129.2 Aromatic Carbon (quaternary, attached to the
' ester)
~128.2 Aromatic Carbon (CH, meta to -COOCHS3)
~52.1 Methyl Ester Carbon (-OCHs)
435 Methylene Carbon adjacent to the aldehyde (-
' CH2-CHO)
350 Methylene Carbon adjacent to the aromatic ring
' (Ar-CHz2)
~19.8 Methylene Carbon (-CHz-CH2-CHz-)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Methyl 4-(4-oxobutyl)benzoate
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Wavenumber (cm~?) Intensity Assignment

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

2820, ~2720 Weak Aldehyde C-H stretch (Fermi
doublet)

~1725 Strong Ester C=0 stretch

~1715 Strong Aldehyde C=0 stretch

~1610, ~1580 Medium-Weak Aromatic C=C stretch

~1280, ~1110 Strong Ester C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for Methyl 4-(4-oxobutyl)benzoate

miz Proposed Fragment lon
206 [M]* (Molecular lon)

175 [M - OCHs]*

147 [M - COOCH3s]*

133 [CaH0]*

119 [CsH7O]*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*

57 [CaHo]* or [C3HsO]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A generalized protocol for acquiring NMR spectra of an organic compound like Methyl 4-(4-
oxobutyl)benzoate is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCIs3) in a clean, dry vial.[1] The solution should be clear and
free of any particulate matter.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution. TMS provides a reference signal at 0 ppm.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR
tube to a height of about 4-5 cm.[1]

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the *H NMR
spectrum, followed by the 13C NMR spectrum. Standard acquisition parameters are generally
sufficient, but may be optimized to improve signal-to-noise ratio or resolution. For 33C NMR, a
larger number of scans is typically required due to the low natural abundance of the 13C
isotope.

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a
Fourier transform. Phase the resulting spectrum and integrate the signals in the H NMR
spectrum. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample such as Methyl 4-(4-oxobutyl)benzoate, the Attenuated Total Reflectance
(ATR) or KBr pellet method can be used. A general protocol for the thin solid film method is as
follows:

o Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few
drops of a volatile solvent like methylene chloride or acetone.[2]

o Film Deposition: Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or
KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.[2]
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o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

e Background Correction: A background spectrum of the clean, empty salt plate should be
acquired and automatically subtracted from the sample spectrum by the instrument's
software.

o Data Analysis: Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron lonization (EIl) is a common method for the mass spectrometric analysis of relatively
small, volatile organic molecules.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
The sample is vaporized in the ion source.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M*).[3]

o Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation to
produce smaller, charged fragments.[3]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion abundance versus m/z.

o Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and
interpret the fragmentation pattern to elucidate the structure of the molecule.

Mandatory Visualization
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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